molecular formula C12H15BF3NO2 B13468523 2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B13468523
M. Wt: 273.06 g/mol
InChI Key: NTBYQIBBPOTFCQ-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound featuring a para-substituted pinacol boronate ester on an aniline ring with fluorine atoms at the 2-, 3-, and 6-positions. This structure combines the electron-withdrawing effects of fluorine substituents with the reactivity of the boronate group, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems.

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H15BF3NO2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)10(17)9(16)8(6)15/h5H,17H2,1-4H3

InChI Key

NTBYQIBBPOTFCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

  • Starting Materials :

    • Trifluoroaniline derivative (e.g., 2,3,6-trifluoroaniline)
    • Pinacolborane (or other boronic acid esters)
    • Palladium catalyst (e.g., Pd(PPh3)4)
    • Base (e.g., potassium carbonate or sodium hydroxide)
  • Reaction Conditions :

    • Solvent: Typically a mixture of organic solvents such as toluene or ethanol with water.
    • Temperature: The reaction is usually conducted at elevated temperatures (around 80°C to 100°C).
    • Time: The reaction time can vary but is typically several hours.
  • Procedure :

    • Combine the trifluoroaniline derivative, pinacolborane, palladium catalyst, and base in the solvent mixture.
    • Heat the reaction mixture under reflux for the specified time.
    • Cool the mixture, then extract the product using an organic solvent.
    • Purify the product by column chromatography or recrystallization.

Miyaura Borylation

Miyaura borylation is another method used for the synthesis of borylated arenes. This involves the reaction of an aryl halide with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst.

Reagent Role Amount
Aryl Halide Starting Material 1 eq.
B2pin2 Boronic Acid Ester 1.5 eq.
Pd(PPh3)4 Catalyst 0.05 eq.
KOAc Base 2 eq.
Solvent Toluene or DMSO -

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between its boronate group and aryl/heteroaryl halides. Key features include:

Mechanism :

  • Transmetallation between the boronate ester and palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

  • Oxidative addition of the aryl halide to palladium(0), followed by reductive elimination to form the coupled product .

Reaction Conditions :

ParameterTypical Value
CatalystPdCl₂(dppf), Pd(OAc)₂, or Pd(PPh₃)₄
BaseK₂CO₃, NaOAc, or Et₃N
SolventDMF, THF, or EtOH
Temperature50–90°C
Yield Range60–85%

Applications :

  • Synthesis of fluorinated biaryl motifs for pharmaceuticals (e.g., anti-cancer agents) .

  • Functionalization of heterocycles in materials science .

Protodeboronation

Under acidic or aqueous conditions, the boronate group may undergo protodeboronation, yielding the corresponding aryl fluoride derivative:

Conditions :

  • Acidic hydrolysis (e.g., HCl in H₂O/THF).

  • Elevated temperatures (70–100°C) .

Example Reaction :
C12H15BF3NO2+HClC6H3F3NH2+B(OH)3+byproducts\text{C}_{12}\text{H}_{15}\text{BF}_3\text{NO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_3\text{F}_3\text{NH}_2 + \text{B(OH)}_3 + \text{byproducts}

Impact :

  • Undesired side reaction in coupling protocols; controlled by optimizing pH and reaction time .

Conversion to Trifluoroborate Salts

The compound can be converted into potassium trifluoroborate (KArBF₃) for enhanced stability and solubility:

Procedure :

  • Treat with KHF₂ in methanol at 25°C for 2 hours .

  • Isolate via filtration or extraction.

Results :

PropertyValue
Yield75–90%
StabilityImproved hydrolytic resistance

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the para-position relative to the amino group:

Reactions :

  • Amidation : Reacts with acyl chlorides (e.g., RCOCl) in DMF to form aryl amides .

  • Alkylation : Couples with alkyl halides under basic conditions (e.g., NaH in THF) .

Example :
C12H15BF3NO2+RCOClC12H14BF3NO2R+HCl\text{C}_{12}\text{H}_{15}\text{BF}_3\text{NO}_2 + \text{RCOCl} \rightarrow \text{C}_{12}\text{H}_{14}\text{BF}_3\text{NO}_2\text{R} + \text{HCl}

Synthetic Limitations and Mitigation

  • Boronate Hydrolysis : Minimized by using anhydrous solvents and inert atmospheres .

  • Competing Side Reactions : Additives like BHT (butylated hydroxytoluene) suppress radical pathways .

Scientific Research Applications

2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline largely depends on its application. In the context of Suzuki-Miyaura coupling, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoroaniline moiety can enhance the reactivity and selectivity of the compound in various reactions due to the strong electron-withdrawing effect of the fluorine atoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s fluorination pattern and boronate substitution distinguish it from analogs. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,3,6-Trifluoro-4-(pinacol boronate)aniline (Target Compound) 2-F, 3-F, 6-F; 4-boronate C₁₂H₁₄BF₃NO₂ ~275.07 Enhanced EWG effects; cross-coupling
4-(Pinacol boronate)aniline (CAS 214360-73-3) No F; 4-boronate C₁₂H₁₈BNO₂ 219.09 Baseline boronate reactivity
3-Fluoro-4-(pinacol boronate)aniline (CAS 819057-45-9) 3-F; 4-boronate C₁₂H₁₆BFNO₂ 237.08 Moderate EWG effects; sensor applications
2-(Pinacol boronate)-4-(trifluoromethyl)aniline (CAS 1058062-64-8) 4-CF₃; 2-boronate C₁₃H₁₇BF₃NO₂ 287.09 Stronger EWG (CF₃); drug synthesis
N-Hexyl-2-(pinacol boronate)aniline () N-hexyl; 2-boronate C₁₈H₂₉BNO₂ 301.24 Improved solubility; material science

Key Observations:

  • Boronate Position: Para-substituted boronates (e.g., target compound) exhibit higher conjugation efficiency in cross-couplings than meta-substituted variants (e.g., 3-fluoro analog) .
  • Functional Group Trade-offs: The CF₃ group in CAS 1058062-64-8 offers stronger electron withdrawal but may reduce solubility compared to fluorine .

Reactivity in Cross-Coupling Reactions

  • Target Compound vs. 4-(Pinacol boronate)aniline: The trifluoro substitution likely lowers the electron density of the aromatic ring, enhancing oxidative addition to Pd(0) catalysts. This contrasts with the non-fluorinated analog, which requires longer reaction times or higher catalyst loads .
  • Comparison with CF₃ Analogs: While CF₃ groups (e.g., CAS 1058062-64-8) provide stronger electron withdrawal, fluorinated systems (target compound) are more synthetically versatile due to fluorine’s smaller steric footprint .

Biological Activity

2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₅BF₃NO₂
  • Molecular Weight : 273.06 g/mol
  • CAS Number : 1451391-20-0

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus were reported between 4–8 μg/mL .

Anticancer Activity

The compound has shown promising results in preclinical studies concerning cancer treatment:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that related compounds exhibited strong inhibitory effects on cell proliferation with IC₅₀ values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • Selectivity : Notably, the compound displayed a significant selectivity index when comparing its effects on cancerous versus non-cancerous cells (19-fold lesser effect on MCF10A cells) indicating potential for targeted therapy .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Matrix Metalloproteinases (MMPs) : The compound exhibited inhibitory effects on MMP-2 and MMP-9 which are implicated in cancer metastasis .
  • EGFR Inhibition : Similar compounds have been identified as reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell growth and survival pathways in cancer .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds has been evaluated using animal models:

  • Absorption and Distribution : Studies indicate moderate exposure with a peak concentration (Cmax) of approximately 592 ± 62 mg/mL in Sprague-Dawley rats .
  • Toxicity : The toxicity profile suggests acceptable safety margins with high oral doses (800 mg/kg) showing manageable toxicity levels in vivo .

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of a closely related compound demonstrated:

  • Inhibition of Lung Metastasis : Treatment significantly reduced lung metastasis in a mouse model inoculated with MDA-MB-231 cells over a period of 30 days .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against drug-resistant strains:

  • Efficacy Against Mycobacterium spp. : The compound showed notable activity against Mycobacterium abscessus and Mycobacterium smegmatis with MIC values ranging from 0.5–1.0 μg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, aryl halides (e.g., 2-iodoaniline derivatives) react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) under inert conditions. Alternative methods include electrophotocatalytic borylation using chlorinated or brominated precursors .
  • Key Considerations : Optimize catalyst loading (1–5 mol%) and reaction temperature (80–110°C). Use degassed solvents (toluene, dioxane) to prevent catalyst deactivation. Yields vary depending on substituent steric/electronic effects (32–65% reported) .

Q. How is the compound characterized structurally and analytically?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for backbone assignments; ¹⁹F NMR (δ -129.0 ppm) to confirm trifluoromethyl groups .
  • Mass Spectrometry : High-resolution DART-MS or LCMS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–B bond length ~1.57 Å in related boronic esters) .
    • Validation : Cross-check spectral data with analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, CAS 214360-73-3) .

Q. What purification strategies are effective for this compound?

  • Methods : Silica gel column chromatography (ethyl acetate/petroleum ether gradients) or reverse-phase C18 columns (acetonitrile/water). Recrystallization from ethanol/water mixtures improves purity for crystallographic studies .
  • Challenges : Boronic esters are moisture-sensitive; use anhydrous conditions and inert gas (N₂/Ar) during handling .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence reactivity in cross-coupling reactions?

  • Analysis : The 2,3,6-trifluoro motif enhances electrophilicity at the para position, facilitating Suzuki couplings. However, steric hindrance from fluorine may reduce yields with bulky substrates. Compare reactivity to non-fluorinated analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) via kinetic studies .
  • Experimental Design : Use Hammett substituent constants (σₚ) to predict electronic effects. Monitor reaction progress via TLC or in situ ¹⁹F NMR .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

  • Case Study : If X-ray data (e.g., bond angles) conflict with DFT-optimized structures, validate via Hirshfeld surface analysis or Raman spectroscopy. For NMR discrepancies (e.g., unexpected splitting), check for dynamic effects (rotamers) or paramagnetic impurities .
  • Troubleshooting : Repeat crystallography at low temperature (100 K) to reduce thermal motion artifacts. Use deuterated solvents for NMR to avoid solvent peaks .

Q. What strategies mitigate boronic ester hydrolysis during storage or reactions?

  • Stabilization : Store under refrigeration (2–8°C) in sealed, argon-flushed vials. Add stabilizers like 1,4-dioxane or triethylamine to reaction mixtures .
  • Monitoring : Track hydrolysis via ¹¹B NMR (boronic acid peaks at δ 30–32 ppm vs. ester at δ 28 ppm) .

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